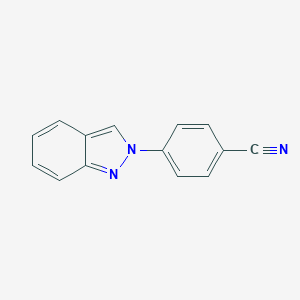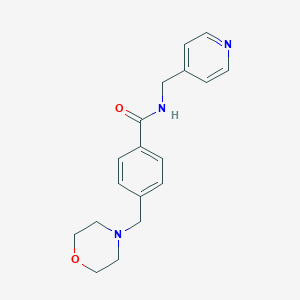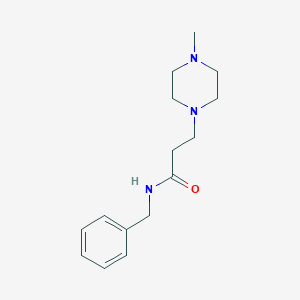![molecular formula C15H19N3O2S B258555 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B258555.png)
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is not fully understood. However, it has been found to modulate various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been found to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase antioxidant activity and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide in lab experiments is its potential to modulate various signaling pathways and exhibit multiple biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in the treatment of neurodegenerative diseases and other conditions associated with inflammation and oxidative stress. Additionally, its potential as a lead compound for the development of new drugs could be explored.
Métodos De Síntesis
The synthesis of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide involves the reaction of 4-isopropyl-3-methylphenol with thionyl chloride, followed by the addition of 5-methyl-[1,3,4]thiadiazol-2-amine. The resulting intermediate is then reacted with acetyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide |
|---|---|
Fórmula molecular |
C15H19N3O2S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-9(2)13-6-5-12(7-10(13)3)20-8-14(19)16-15-18-17-11(4)21-15/h5-7,9H,8H2,1-4H3,(H,16,18,19) |
Clave InChI |
FJGZTXVTQXMWSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C)C(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)